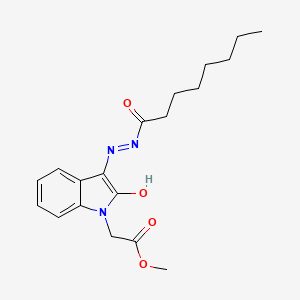

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate

Beschreibung

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate (CAS: 624726-18-7) is a synthetic oxindole derivative characterized by a hydrazone-linked octanoyl group at the 3-position of the indolin-2-one core and an acetate ester at the 1-position.

Eigenschaften

CAS-Nummer |

624726-18-7 |

|---|---|

Molekularformel |

C19H25N3O4 |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

methyl 2-[2-hydroxy-3-(octanoyldiazenyl)indol-1-yl]acetate |

InChI |

InChI=1S/C19H25N3O4/c1-3-4-5-6-7-12-16(23)20-21-18-14-10-8-9-11-15(14)22(19(18)25)13-17(24)26-2/h8-11,25H,3-7,12-13H2,1-2H3 |

InChI-Schlüssel |

SNKTYAJPLKGFDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of SALOR-INT L365289-1EA involves several steps. One common synthetic route includes the reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions typically involve the use of solvents such as ethanol, ethers, and chloroform, and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2 to 8°C .

Analyse Chemischer Reaktionen

SALOR-INT L365289-1EA undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Wissenschaftliche Forschungsanwendungen

SALOR-INT L365289-1EA has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: SALOR-INT L365289-1EA is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the production of specialty chemicals and as a component in the formulation of certain industrial products

Wirkmechanismus

The mechanism of action of SALOR-INT L365289-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Hydrazone-Linked Oxindoles

The structural uniqueness of Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate lies in its octanoyl hydrazone substituent. Comparisons with similar compounds highlight how substituent modifications impact physicochemical and biological properties:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) stabilize the hydrazone linkage and oxindole core, altering reactivity in cycloaddition or Michael addition reactions .

- Hydrogen Bonding : Hydroxybenzoyl derivatives exhibit stronger intermolecular interactions, which may enhance crystallinity or binding to biological targets .

Physicochemical Properties

- Solubility: The octanoyl group reduces water solubility compared to hydroxy or amino-substituted analogs (e.g., compound 2 in ), necessitating formulation strategies for in vivo studies .

- Thermal Stability: Derivatives like 3j () exhibit melting points around 180–182°C, suggesting that bulkier substituents (e.g., octanoyl) may lower melting points due to reduced crystallinity .

Biologische Aktivität

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate is characterized by its unique hydrazone linkage and an indole derivative structure. The compound can be represented by the following molecular formula:

This structure contributes to its biological profile, influencing its interactions with various biological targets.

Biological Activity Overview

Antimicrobial Activity : The compound has shown promising antimicrobial properties. In studies assessing the Minimum Inhibitory Concentration (MIC), it demonstrated efficacy against various bacterial strains. For instance, a related compound with a similar structure was reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

DNA Binding and Cleavage : Research indicates that derivatives of the oxoindole framework exhibit strong binding affinity to calf thymus DNA (CT-DNA). This interaction is primarily electrostatic, leading to DNA cleavage without the need for external agents. Such properties are crucial for therapeutic applications in cancer treatment, where DNA targeting is a common strategy .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of compounds within this chemical class. The ability to scavenge free radicals can be attributed to the presence of functional groups that facilitate electron donation, thereby neutralizing reactive species .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of methyl derivatives similar to our compound. The research found that these compounds inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics .

- DNA Interaction Studies : Another significant study utilized molecular docking simulations to elucidate the binding modes of related compounds with DNA. The findings suggested that these compounds could serve as potential leads for developing new chemotherapeutic agents due to their ability to induce DNA strand breaks .

Research Findings Summary

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.